1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-12-10-17(23)22-16-9-5-4-8-15(16)20-18(22)21(12)11-13-6-2-3-7-14(13)19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFDFRLKNYBGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the reaction of 2-chlorobenzylamine with 2-methylpyrimidine-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using microwave-assisted synthesis or continuous flow reactors .
Chemical Reactions Analysis
1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The 2-chlorobenzyl group in the target compound distinguishes it from analogues with benzimidazolylmethyl (e.g., ) or thienyl (e.g., ) substituents. Methyl groups at position 2 (common in all except ) contribute to metabolic stability by reducing oxidative degradation .
Biological Activity Trends: Compounds with carboxylate esters (e.g., ) or dimethylaminoethyl side chains (e.g., ) exhibit broader solubility but may suffer from faster renal clearance compared to chlorobenzyl derivatives. Propenyl-substituted derivatives (e.g., ) show validated antibacterial activity via QSAR models, suggesting that bulkier substituents at position 3 enhance interactions with bacterial enzymes .
Comparison with Benzimidazole Derivatives Beyond Pyrimido Fusion
Table 2: Benzimidazole Analogues with Varied Cores
Key Observations:
Core Flexibility: Replacement of the pyrimido[1,2-a]benzimidazole core with imidazo[1,2-a]pyrimidine (e.g., ) or triazino[1,2-a]benzimidazole (e.g., ) alters conformational rigidity, affecting target selectivity. For instance, imidazo-pyrimidine derivatives show CNS activity due to enhanced blood-brain barrier penetration .
Functional Group Synergy :
- The morpholinylethyl group in introduces hydrogen-bonding capability, which is absent in the target compound’s chlorobenzyl substituent. This difference may explain its A2A receptor antagonism vs. the hypothesized antimicrobial activity of the target compound .
Biological Activity
The compound 1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is part of a broader class of benzimidazole derivatives known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing on various research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes and ketones under controlled conditions. Various catalytic methods have been developed to enhance yield and efficiency, with recent studies suggesting green chemistry approaches that minimize environmental impact while maximizing product yield .
Antitumor Activity
Recent studies indicate that compounds within the pyrimido[1,2-a]benzimidazole family exhibit significant antitumor activity . For instance, derivatives have been tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results demonstrated that these compounds can inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | 2D |
| This compound | HCC827 | 6.26 ± 0.33 | 2D |
| This compound | NCI-H358 | 6.48 ± 0.11 | 2D |
These findings suggest a promising potential for this compound as a new antitumor agent due to its effectiveness in inhibiting cancer cell growth in vitro .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown antimicrobial activity against various bacterial strains. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed that certain derivatives can effectively inhibit bacterial growth. The mode of action is believed to involve binding to DNA and inhibiting DNA-dependent enzymes, which is a common mechanism among benzimidazole derivatives .
The mechanism by which this compound exerts its biological effects primarily involves:
- DNA Binding : The compound exhibits a strong affinity for DNA, particularly binding within the minor groove. This interaction can disrupt normal cellular processes and lead to apoptosis in cancer cells.
- Enzyme Inhibition : It also inhibits various enzymes involved in DNA replication and repair, further contributing to its antitumor efficacy.
4. Case Studies
A notable case study involved the evaluation of this compound's effectiveness in vivo using animal models. In these studies, dosages were administered to assess both efficacy and toxicity levels compared to established treatments like doxorubicin. Results indicated that the compound exhibited lower toxicity while maintaining significant antitumor effects, suggesting its potential as a safer alternative in cancer therapy .
Q & A
Q. Key Parameters to Monitor :
- Reaction time (24–48 h for cyclization).
- Solvent choice (e.g., ethanol for solubility, DMF for high-temperature reactions).
- Base selection (e.g., K₂CO₃ vs. NaOH for regioselectivity) .
Structural Characterization Challenges
Q2 (Advanced): How can researchers resolve ambiguities in NMR assignments for this polycyclic compound? Methodological Answer:
- Use 2D NMR techniques (HSQC, HMBC) to correlate protons and carbons in crowded regions (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to confirm the position of the 2-chlorobenzyl and methyl groups .
- ESI-MS with high-resolution data to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 380.1) .
Example Data Contradiction :
Discrepancies in melting points (e.g., 210–215°C vs. 225°C) may arise from polymorphic forms. Use DSC/TGA to analyze thermal stability and phase transitions .
Biological Activity Profiling
Q3 (Basic): What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? Methodological Answer:
- Broth microdilution assay (CLSI guidelines): Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.
- Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Positive controls : Ciprofloxacin (bacteria), Fluconazole (fungi).
Q4 (Advanced): How can structure-activity relationships (SAR) be explored for antitumor activity? Methodological Answer:
- Synthesize analogs with substituent variations (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) and test cytotoxicity via MTT assay (e.g., against HeLa or MCF-7 cells).
- Use molecular docking (AutoDock Vina) to predict binding to targets like DNA topoisomerase II or tubulin.
- Validate hypotheses with flow cytometry to assess apoptosis (Annexin V/PI staining) .
Stability and Degradation Pathways
Q5 (Advanced): What methodologies identify thermal decomposition products of this compound? Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to 800°C. Observe mass loss steps (e.g., 200–300°C for benzyl group degradation).
- GC-MS of pyrolysis products to detect chlorobenzene (m/z 112) or methylpyrimidine fragments .
- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for hydrolytic degradation .
Data Contradiction Analysis
Q6 (Advanced): How to address conflicting bioactivity data between studies? Methodological Answer:
- Compare assay conditions : Differences in microbial strains, cell lines, or incubation times (e.g., 24 h vs. 48 h) may explain variability .
- Re-evaluate compound purity via HPLC-UV (≥95% purity threshold). Impurities like unreacted 2-chlorobenzyl chloride can skew results .
- Perform meta-analysis of published IC₅₀ values using standardized normalization protocols.
Computational Modeling Applications
Q7 (Advanced): Which computational tools predict the compound’s interaction with biological targets? Methodological Answer:
- Molecular dynamics (MD) simulations (GROMACS): Simulate binding to kinase domains (e.g., EGFR) over 100 ns trajectories.
- ADMET prediction (SwissADME): Assess logP (target ≤3.5), bioavailability, and CYP450 inhibition risks.
- Electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .
Analytical Method Development
Q8 (Basic): How to quantify this compound in reaction mixtures? Methodological Answer:
- Reverse-phase HPLC : Use a C18 column, mobile phase = 60:40 acetonitrile/ammonium acetate buffer (pH 6.5), flow rate = 1.0 mL/min, UV detection at 254 nm .
- Calibration curve : Linear range 0.1–100 µg/mL (R² ≥0.99).
- Internal standard : 1-(4-fluorobenzyl) analogs to correct for matrix effects .
Green Chemistry Considerations
Q9 (Advanced): Can solvent-free synthesis improve the sustainability of this compound’s preparation? Methodological Answer:
- Replace reflux with microwave-assisted synthesis (100°C, 300 W, 20 min) to reduce energy use .
- Mechanochemical grinding : React 2-methylbenzimidazole with 2-chlorobenzyl chloride in a ball mill (30 Hz, 2 h). Yields ≥85% with minimal solvent .
Toxicity and Safety Profiling
Q10 (Basic): What safety precautions are required when handling this chlorinated heterocycle? Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
